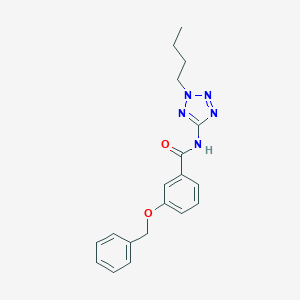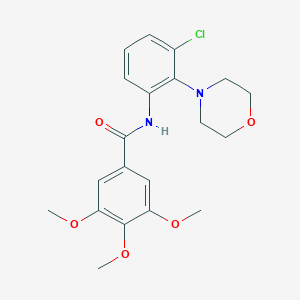
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the benzyloxy group via an etherification reaction. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an amine.
Scientific Research Applications
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the tetrazole ring can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
3-(benzyloxy)-N-(2-butyl-2H-tetrazol-5-yl)phenol: Contains a phenol group instead of a benzamide.
Uniqueness
3-(benzyloxy)-N-(2-butyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzyloxy group and a tetrazole ring allows for versatile interactions and applications that may not be achievable with similar compounds.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-3-12-24-22-19(21-23-24)20-18(25)16-10-7-11-17(13-16)26-14-15-8-5-4-6-9-15/h4-11,13H,2-3,12,14H2,1H3,(H,20,22,25) |
InChI Key |
DPFBSJNHXJCELT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244331.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide](/img/structure/B244332.png)

![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide](/img/structure/B244337.png)
![N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244341.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
